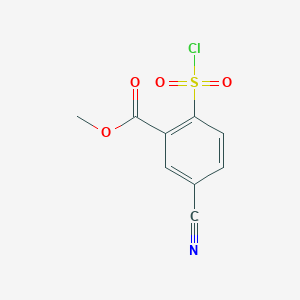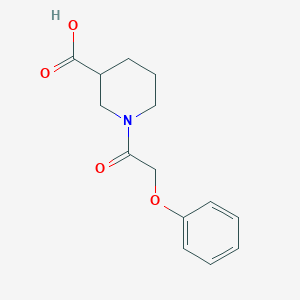
Methyl 2-(chlorosulfonyl)-5-cyanobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(chlorosulfonyl)-5-cyanobenzoate” is a chemical compound that can be used as intermediates in pharmaceuticals, saccharin, dyes, and pigments .
Synthesis Analysis
The synthesis of similar compounds involves reacting 2-nitro-3-methyl benzoate (II), benzyl isothiourea hydrochloride (III) and alkali in a solvent A to obtain a benzyl thioether Intermediate (IV), extracting with a solvent B after the reaction is finished, and directly using for oxidation reaction to obtain 2-chlorosulfonyl-3-methyl benzoate (I) . This method has the advantages of simple process, easily obtained raw materials, lower cost, higher yield and suitability for industrial production .Molecular Structure Analysis
The structure of similar compounds is represented as ClS(O)2-N=C=O. It consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O). Because of its resulting electrophilicity, the use of these compounds in chemical synthesis requires relatively inert solvents such as chlorocarbons, acetonitrile, and ethers .Chemical Reactions Analysis
The molecule has two electrophilic sites, the carbon and the S(VI) center . These compounds have been employed for the preparation of β-lactams , some of which are medicinally important. Thus, alkenes undergo a [2+2]-cycloaddition to give the sulfonamide .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a melting point range of 62 - 63 °C / 143.6 - 145.4 °F .Applications De Recherche Scientifique
Efficient Synthesis Methods
- Continuous-Flow Diazotization : An efficient synthesis method for methyl 2-(chlorosulfonyl)benzoate was developed, utilizing continuous-flow diazotization of methyl 2-aminobenzoate. This method significantly reduces side reactions, such as hydrolysis, even in high concentrations of hydrochloric acid, showcasing the potential of inhibiting parallel side reactions in flow reactors (Yu et al., 2016).
Chemical Reactions and Derivatives
- Formation of Chlorosulfonyl Derivatives : The synthesis of 6-chlorosulfonyl derivatives from benzoxazolin-2-one and its 3-methyl derivative, treated with chlorosulfonic acid, leads to the formation of various compounds including 2-oxobenzoxazoline-6-sulfonic acids and amides, demonstrating versatile chemical reactions involving chlorosulfonylation (Karimova et al., 2011).
Photoreactions in Organic Chemistry
- Photoreactions of Alkoxymethyl and Benzoate Derivatives : Research on 2-(alkoxymethyl)-5-methyl-alpha-chloroacetophenones and similar compounds reveals their potential in organic synthesis, particularly in photoreactions leading to various products like indanone derivatives and lactones. This emphasizes the selectivity and utility of such photoreactions in synthetic organic chemistry (Plíštil et al., 2006).
Drug Degradation and Analysis
- Drug Degradation Study : A study focused on the high-performance liquid chromatography method for determining mebendazole and its degradation product, identifying 2-amino-5-benzoylbenzimidazole as a major degradation product. This research is crucial for the stability analysis of pharmaceuticals (Al-Kurdi et al., 1999).
Biological and Pharmacological Applications
- Pharmacological Activity of Derivatives : The study of 7-chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide reveals its potential as a positive allosteric modulator of AMPA receptors. This research highlights the pharmacological significance of such compounds, especially in the context of their stability and blood-brain barrier permeability (Citti et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-chlorosulfonyl-5-cyanobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO4S/c1-15-9(12)7-4-6(5-11)2-3-8(7)16(10,13)14/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXSDFKNJRABFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C#N)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(chlorosulfonyl)-5-cyanobenzoate | |
CAS RN |
1909316-62-6 |
Source


|
| Record name | methyl 2-(chlorosulfonyl)-5-cyanobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2372226.png)


![3-[(4-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2372231.png)
![N-(4-((1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide](/img/structure/B2372232.png)

![N-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-N-(1-ethylpiperidin-3-yl)prop-2-enamide](/img/structure/B2372236.png)

![N-[cyano(cyclohexyl)methyl]-2-(1-ethyl-1H-indol-3-yl)acetamide](/img/structure/B2372240.png)

![N-Tert-butyl-2-[4-(tert-butylsulfamoyl)phenyl]-5-methoxybenzenesulfonamide](/img/structure/B2372243.png)

